molecular formula C25H30N4O4 B6571052 5-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide CAS No. 1021252-78-7

5-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide

Cat. No. B6571052
CAS RN: 1021252-78-7
M. Wt: 450.5 g/mol
InChI Key: KHHGDECVQKWAFB-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving primary amines .


Molecular Structure Analysis

The compound contains a tetrahydroquinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperazine ring. It also contains a carbamoyl group ([(3-methylphenyl)carbamoyl]methyl), which is a functional group derived from carbamic acid .

Scientific Research Applications

Forensic Applications

Overview: Forensic science relies on accurate identification and analysis of biological samples, and compounds like AKOS004948997 play a crucial role in this field.

Specific Applications:

Organic Synthesis

Overview: AKOS004948997’s complex structure offers opportunities for synthetic chemistry.

Specific Applications:

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. Given the known activities of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

5-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-3-14-26-22(30)13-6-7-15-28-24(32)20-11-4-5-12-21(20)29(25(28)33)17-23(31)27-19-10-8-9-18(2)16-19/h4-5,8-12,16H,3,6-7,13-15,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHGDECVQKWAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide

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